molecular formula C8H11BrClNO B13580188 O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride CAS No. 2803857-03-4

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride

Katalognummer: B13580188
CAS-Nummer: 2803857-03-4
Molekulargewicht: 252.53 g/mol
InChI-Schlüssel: UXTSWOXIUXQPDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

CAS-Nummer

2803857-03-4

Molekularformel

C8H11BrClNO

Molekulargewicht

252.53 g/mol

IUPAC-Name

O-[1-(3-bromophenyl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-6(11-10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H

InChI-Schlüssel

UXTSWOXIUXQPDW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)Br)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.